4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound “2-(4-methyl-1,3-thiazol-5-yl)acetic acid” is a related compound . It has a molecular weight of 157.19 .
Synthesis Analysis
Markovich et al. described the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids . The process involved the transesterification of the corresponding butyl esters of acridone carboxylic acids with 5-(2-hydroxyethyl)-4-methylthiazole in the presence of sodium methoxide as the catalyst .
Physical and Chemical Properties Analysis
The compound “2-(4-methyl-1,3-thiazol-5-yl)acetic acid” has a molecular weight of 157.19 .
Scientific Research Applications
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), closely related to 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid, are used in synthesizing constrained heterocyclic γ-amino acids. These acids mimic secondary structures of proteins, including helices and β-sheets, offering potential in protein structure design and drug discovery. A versatile chemical route for synthesizing these acids was developed, utilizing cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate. This method allows the introduction of various lateral chains on the γ-amino acids, enhancing their utility in biochemical research (Mathieu et al., 2015).
Domino Reactions in Organic Synthesis
In a study exploring organic synthesis, a compound structurally similar to this compound was used as a scaffold for creating highly functionalized isoxazoles. These scaffolds are crucial in synthesizing various organic compounds, indicating the potential of related structures in advanced organic chemistry applications (Ruano et al., 2005).
Electropolymerization Studies
Research into electropolymerization involved derivatives of 4-(pyrrol-1-yl)-benzenethiol, which are structurally analogous to this compound. These compounds were used to form self-assembled monolayers on gold, improving the properties of copolymerized poly(pyrrole) layers. This study demonstrates the application of similar compounds in material science, specifically in developing advanced materials with improved electrochemical properties (Schneider et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-8(14-4-11-5)6-2-10-3-7(6)9(12)13/h2-4,10H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRUHJNDDVCTJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CNC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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